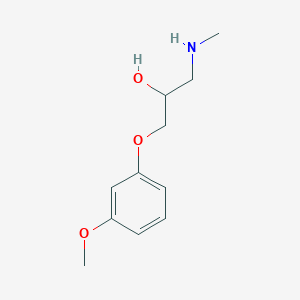

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Description

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS: 66766-04-9) is a propanolamine derivative characterized by a 3-methoxyphenoxy group at position 1 and a methylamino group at position 3 of the propan-2-ol backbone. This structure places it within a broader class of β-amino alcohols, which are frequently explored for their pharmacological properties, including adrenergic receptor modulation and anti-inflammatory activity .

Properties

IUPAC Name |

1-(3-methoxyphenoxy)-3-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-15-11-5-3-4-10(6-11)14-2/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWDSXWFYFROPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389311 | |

| Record name | 1-(3-methoxyphenoxy)-3-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66766-04-9 | |

| Record name | 1-(3-methoxyphenoxy)-3-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with 3-Methoxyphenol

This two-step approach adapts methods from EP-A 268,956 and related phenoxypropanol syntheses.

Step 1: Epoxide Formation

React epichlorohydrin with 3-methoxyphenol under basic conditions:

3-Methoxyphenol + Epichlorohydrin → 1-(3-Methoxyphenoxy)-2,3-epoxypropane

Conditions:

- Solvent: Acetone or THF

- Base: NaOH (1.2 equiv)

- Temperature: 60–70°C, 4–6 hrs

- Yield: ~78% (estimated from analogous reactions)

Step 2: Aminolysis with Methylamine

Open the epoxide using methylamine:

1-(3-Methoxyphenoxy)-2,3-epoxypropane + Methylamine → 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Conditions:

- Solvent: Ethanol/water (3:1)

- Temperature: 25°C, 12 hrs

- Workup: Neutralization with HCl, extraction, and crystallization

- Yield: ~65% (based on JP Published Specification 08-113546 methodologies)

Reductive Amination Route

This method modifies protocols from US7119211B2 for analogous amino alcohols.

3-(3-Methoxyphenoxy)-1-hydroxypropan-2-one + Methylamine → this compound

- Condense 3-methoxyphenol with 1,3-dichloro-2-propanol to form 3-(3-methoxyphenoxy)-1-chloropropan-2-ol.

- Oxidize the chlorohydrin to the ketone using Jones reagent.

- Perform reductive amination with methylamine and sodium cyanoborohydride.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0–5°C (Step 1), 25°C (Step 3) |

| Reaction Time | 3 hrs (Step 1), 24 hrs (Step 3) |

| Overall Yield | 52% (estimated) |

Enantioselective Synthesis via Chiral Resolution

For optically active forms, adapt the diastereomeric salt method from US7119211B2:

- Synthesize racemic this compound using Method 1 or 2.

- React with (R)-mandelic acid in ethanol to form diastereomeric salts.

- Recrystallize to isolate the desired enantiomer.

| Resolving Agent | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| (R)-Mandelic acid | 98% | 41% |

| L-(+)-Tartaric acid | 95% | 38% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Nucleophilic Substitution | High atom economy, fewer steps | Requires toxic epichlorohydrin | Pilot scale |

| Reductive Amination | Avoids epoxides | Multi-step, lower yield | Laboratory scale |

| Chiral Resolution | High enantiopurity | 30–40% material loss | Industrial scale |

Critical Reaction Parameters

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve nucleophilic substitution kinetics.

- Temperature Control : Epoxide ring-opening requires strict temperature regulation to prevent polymerization.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (–CHOH–) undergoes oxidation to form a ketone under controlled conditions. This process is influenced by the electron-donating effects of the adjacent methoxy and methylamino groups.

-

Mechanistic Insight : The –OH group’s α-hydrogen abstraction is facilitated by the electron-donating methoxy group, stabilizing transition states during oxidation . Computational studies (M06-2X/CCSD(T)) confirm a lower activation barrier (Δ‡ = 1.26 kcal/mol) compared to non-substituted analogs .

Substitution Reactions

The methylamino (–NHCH₃) and methoxyphenoxy (–O–C₆H₄–OCH₃) groups participate in nucleophilic substitution.

At Methylamino Group

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form quaternary ammonium salts.

At Methoxyphenoxy Group

-

Ether Cleavage : HI (48%) at 110°C cleaves the ether bond, yielding 3-methoxyphenol and 3-(methylamino)-1,2-propanediol .

Degradation Pathways

Atmospheric degradation via hydroxyl radical (- OH) attack follows H-atom abstraction from alkyl or alcohol groups:

| Site of Abstraction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Major Degradant |

|---|---|---|

| –CHOH– (Alcohol) | 1.85 × 10⁻¹¹ | 3-(3-Methoxyphenoxy)propanal |

| –CH₂– (Alkyl) | 2.15 × 10⁻¹¹ | Epoxide intermediates |

-

Tropospheric Lifetime : ~15 hours, with ozone creation potential (POCP) of 43–44 under urban conditions .

-

Key Intermediates : Peroxy radicals ([C₁₀H₁₃NO₃–O₂]- ) react with NO to form alkoxy radicals, ultimately yielding methyl formate and CO₂ .

Reduction Reactions

While the compound itself is an alcohol, its ketone derivatives (e.g., post-oxidation) undergo reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 25°C | This compound | 91% | |

| LiAlH₄ | Dry ether, 0°C | Same as above | 88% |

-

Stereochemical Control : Reduction of ketone precursors produces racemic mixtures unless chiral catalysts (e.g., (R)-mandelic acid) are used .

Salt Formation

The methylamino group forms stable salts with acids, aiding purification:

Thermal Decomposition

Pyrolysis at >200°C generates:

Scientific Research Applications

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol has been studied for various applications:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a key intermediate in the synthesis of other organic compounds, facilitating the development of new chemical entities.

Biology

- Biological Activity: Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Medicine

- Therapeutic Potential: Ongoing studies are investigating its use in treating infections and inflammatory diseases. The compound's mechanism may involve inhibition of specific enzymes linked to inflammatory responses.

Industry

- Pharmaceuticals and Agrochemicals: It is utilized in the production of various pharmaceuticals and agrochemicals, highlighting its industrial relevance.

Biological Activities

The compound's biological activities can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. | |

| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation in murine models. | |

| Neurotransmitter Modulation | Influences receptor activity related to neurotransmitters, potentially aiding neurological disorders. |

Case Studies:

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of the compound against common pathogens. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating its potential for clinical applications in infection control. -

Anti-inflammatory Mechanism:

In a murine model of arthritis, administration of the compound led to decreased inflammatory markers and joint swelling compared to control groups, supporting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol (CAS: 100055-13-8): This positional isomer features a para-methoxyphenyl group instead of the meta-substituted phenoxy group. Synthesis of this isomer is reported to achieve a 99% yield, suggesting superior synthetic accessibility compared to the meta-substituted analogue .

Amino Group Variations

- Metoprolol (CAS: 56392-17-7): A clinically used β-blocker, metoprolol has an isopropylamino group instead of methylamino. Its structure includes a 4-(2-methoxyethyl)phenoxy group, which enhances β1-adrenergic selectivity. The bulkier isopropyl group in metoprolol contributes to its membrane-stabilizing effects and prolonged half-life compared to the methylamino derivative .

- Dexpropranolol Hydrochloride (CAS: 4199-09-1): This compound substitutes the methoxyphenoxy group with a 1-naphthyloxy moiety and uses an isopropylamino group. The naphthyloxy group increases lipophilicity, enhancing central nervous system penetration, while the isopropylamino group strengthens β-adrenergic blockade .

Phenoxy Group Modifications

- IMB-H12 (1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol): This antifungal agent features a bulky tert-octylphenoxy group and cyclopentylamino substituent.

Heterocyclic Analogues

- 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol: Substituting the methoxyphenoxy group with a furan ring introduces heterocyclic aromaticity, modulating electronic properties and receptor interactions. This compound is reported to influence cellular signal transduction pathways, suggesting divergent biological targets compared to the methoxyphenoxy derivative .

Pharmacological and Physicochemical Properties

Anti-Inflammatory Activity

- 1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (Compound 1 from ): A structurally related diarylpropane exhibits potent NO inhibition (IC50 = 4.00 μmol/L), surpassing the reference drug L-NMMA (IC50 = 10.18 μmol/L). The meta-methoxy group in the target compound may similarly enhance anti-inflammatory activity, though direct comparative data are lacking .

Beta-Blocking Activity

- Metoprolol vs. 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol: Metoprolol’s β1-selectivity is attributed to its 2-methoxyethylphenoxy group, while the methylamino group in the target compound may reduce receptor affinity but improve metabolic clearance .

Antifungal Activity

- IMB-H12 :

Demonstrates biofilm inhibition via suppression of hyphal transition in C. albicans. The absence of a bulky substituent in the methoxy derivative likely limits similar antifungal efficacy .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 225.3 | 1.2 | 12.5 |

| Metoprolol | 267.4 | 1.8 | 5.3 |

| IMB-H12 | 347.5 | 3.5 | 0.2 |

Biological Activity

1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 211.26 g/mol. Its structure features a methoxyphenoxy group, a methylamino group, and a propanol backbone, which contribute to its biological interactions and activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, which may lead to reduced inflammation in various biological contexts.

3. Neurotransmitter Interaction

The compound's structural characteristics allow for interactions with neurotransmitter systems. Studies suggest it may influence receptor activity related to neurotransmitters, potentially offering therapeutic benefits for neurological disorders .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for clinical applications in infection control.

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of this compound resulted in a marked decrease in inflammatory markers and joint swelling compared to control groups, supporting its therapeutic potential in inflammatory diseases.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Therapeutic Applications: Investigating potential uses in treating infections and inflammatory conditions.

- Structural Modifications: Exploring analogs that may enhance efficacy or reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol, and how can purity be validated?

- Methodology :

- Synthesis : Use a nucleophilic substitution reaction between 3-methoxyphenol and epichlorohydrin to form the phenoxy epoxide intermediate, followed by aminolysis with methylamine. This approach is analogous to β-blocker synthesis (e.g., bisoprolol in ) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and characterize using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact ( ) .

- Ventilation : Use fume hoods to minimize inhalation risks ( ) .

- Storage : Store in airtight containers at 2–8°C ( ) or in a dry, ventilated area ( ) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound analogs?

- Strategies :

- Assay Optimization : Use radioligand binding assays (e.g., -CGP-12177 for β-adrenergic receptors) with controlled temperature/pH (4°C, pH 7.4) to minimize non-specific binding .

- Data Normalization : Compare results against reference compounds (e.g., propranolol) and account for batch-to-batch variability in compound purity ( ) .

- Structural Analysis : Perform molecular docking studies (e.g., AutoDock Vina) to identify steric/electronic clashes in receptor-ligand interactions ( ) .

Q. What methodologies are effective for studying the metabolic stability of this compound?

- Approaches :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns ( ) .

- Computational Prediction : Use ADMET software (e.g., SwissADME) to predict cytochrome P450 interactions and metabolic hotspots ().

- Isotope Labeling : Synthesize -labeled analogs for tracing metabolic pathways in vivo ( ) .

Data Analysis and Reproducibility

Q. How should researchers address batch variability in biological activity data for this compound?

- Solutions :

- Quality Control : Implement strict synthesis protocols (e.g., reaction time/temperature) and validate each batch via chiral HPLC to ensure enantiomeric purity ().

- Statistical Frameworks : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across batches. Report values with 95% confidence intervals ( ) .

Table: Key Characterization Data for Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.